molecular formula C19H16N2O3S B5912767 N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide

N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide

Cat. No. B5912767
M. Wt: 352.4 g/mol
InChI Key: ORUBCZHUGSWZCU-FOWTUZBSSA-N
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Description

N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide, commonly known as MPTF, is a compound that has gained significant attention in the field of scientific research. MPTF is a chemical compound that belongs to the class of furan-based compounds and is known for its unique chemical properties.

Mechanism of Action

The mechanism of action of MPTF is not fully understood. However, it is believed that MPTF interacts with target molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions result in changes in the electronic properties of MPTF, leading to its fluorescence and other properties.
Biochemical and Physiological Effects
MPTF has been shown to exhibit low toxicity in vitro and in vivo. In addition, MPTF has been shown to have a negligible effect on cell viability, making it a safe and effective tool for scientific research. However, further studies are needed to determine the long-term effects of MPTF on human health.

Advantages and Limitations for Lab Experiments

MPTF has several advantages for laboratory experiments, including its high sensitivity and selectivity towards copper ions, its excellent photophysical properties, and its low toxicity. However, MPTF also has some limitations, including its limited solubility in water and its sensitivity to pH and temperature.

Future Directions

There are several future directions for the research on MPTF. One area of research is the development of MPTF-based fluorescent probes for the detection of other metal ions. Another area of research is the investigation of the potential use of MPTF as a photosensitizer for the treatment of other diseases, such as bacterial infections. In addition, further studies are needed to determine the long-term effects of MPTF on human health and its potential applications in other fields of scientific research.
Conclusion
In conclusion, MPTF is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical properties make it a valuable tool for the detection of metal ions and the development of photodynamic therapy agents. Although further studies are needed to determine its long-term effects on human health, MPTF has shown promise as a safe and effective tool for scientific research.

Synthesis Methods

The synthesis of MPTF involves the reaction of 2-acetylthiophene with 2-methylphenylhydrazine to form 2-(2-methylphenyl) hydrazono-2-acetylthiophene. This compound is then treated with furfurylamine to produce MPTF. The synthesis of MPTF is a multi-step process that requires the use of various reagents and solvents. The purity and yield of MPTF can be improved by optimizing the reaction conditions, including temperature, time, and pH.

Scientific Research Applications

MPTF has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions. MPTF has been shown to exhibit high sensitivity and selectivity towards copper ions, making it a valuable tool for the detection of copper ions in biological samples.
Another area of research is the use of MPTF as a photosensitizer for photodynamic therapy. MPTF has been shown to possess excellent photophysical properties, including high quantum yield and singlet oxygen generation efficiency. These properties make MPTF a promising candidate for the development of photodynamic therapy agents for the treatment of cancer.

properties

IUPAC Name

N-[(E)-3-(2-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-13-6-2-3-8-15(13)20-18(22)16(12-14-7-5-11-25-14)21-19(23)17-9-4-10-24-17/h2-12H,1H3,(H,20,22)(H,21,23)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUBCZHUGSWZCU-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-carboxylic acid (2-thiophen-2-yl-1-o-tolylcarbamoyl-vinyl)-amide

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